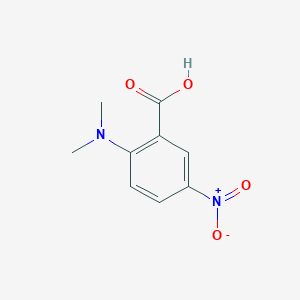

2-(Dimethylamino)-5-nitrobenzoic acid

Descripción

Contextual Significance of Substituted Benzoic Acid Derivatives in Organic Chemistry

Substituted benzoic acid derivatives represent a cornerstone class of compounds in organic chemistry due to their structural versatility and broad utility. Benzoic acid and its derivatives are widely used as precursors and key intermediates in the synthesis of a vast array of commercial products, including pharmaceuticals, agrochemicals, dyes, and food additives. researchgate.net The reactivity and chemical properties of the benzoic acid scaffold can be precisely tuned by altering the nature and position of substituents on the aromatic ring. researchgate.net

The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) significantly influences the acidity of the carboxylic group and the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution. psu.edu For instance, EWGs tend to increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion. psu.edu This fundamental principle is a classic illustration of structure-activity relationships in organic chemistry and allows for the rational design of molecules with desired properties. researchgate.net These derivatives are not only vital in synthesis but also serve as foundational models for studying reaction mechanisms and the physical and chemical effects of substituents. researchgate.netpsu.edu

Research Trajectories for Aromatic Carboxylic Acid Systems

Modern research on aromatic carboxylic acid systems is advancing along several key trajectories, driven by the demand for sustainability, efficiency, and novel applications.

One significant area of focus is the development of "green chemistry" approaches for the synthesis of functionalized aromatic carboxylic acids. This includes utilizing biomass-derived starting materials to create valuable aromatic compounds, thereby reducing reliance on petrochemical feedstocks. acs.org Researchers are exploring innovative domino reactions and Diels-Alder cycloadditions to construct these molecules under milder, more environmentally benign conditions. acs.org

Another major research thrust lies in the field of catalysis. There is ongoing development of novel catalytic systems, including photoredox catalysis, to facilitate previously challenging transformations of aromatic carboxylic acids. researchgate.net These methods enable the direct use of the carboxylic acid group as a handle for C-C or C-N bond-forming reactions, offering new pathways for the synthesis of complex molecules and the late-stage modification of drugs and other bioactive compounds. researchgate.net

In materials science, aromatic carboxylic acids are increasingly used as versatile building blocks for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com The ability of these acids to act as multitopic ligands allows for the systematic design of porous materials with tailored properties for applications in gas storage, selective sensing, and catalysis. mdpi.com

Furthermore, computational chemistry and spectroscopic studies continue to provide deeper insights into the structural and electronic properties of these systems. aip.org High-level quantum chemical calculations are employed to predict molecular structures, relative energies of conformers, and properties like pKa, which complements experimental findings and aids in the rational design of new functional molecules. psu.eduaip.org

Structure

3D Structure

Propiedades

IUPAC Name |

2-(dimethylamino)-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10(2)8-4-3-6(11(14)15)5-7(8)9(12)13/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWIJKGYCPKWNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384434 | |

| Record name | 2-(dimethylamino)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4405-28-1 | |

| Record name | 2-(dimethylamino)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 2 Dimethylamino 5 Nitrobenzoic Acid

Established Reaction Pathways for Compound Generation

Amination Reactions in Synthetic Sequences

Amination, the introduction of an amino group onto an organic molecule, is a pivotal step in the synthesis of 2-(Dimethylamino)-5-nitrobenzoic acid. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor.

One established method is the direct amination of a halogenated nitrobenzoic acid. Specifically, the reaction of 2-chloro-5-nitrobenzoic acid with dimethylamine (B145610) provides a direct route to the target compound. chemicalbook.com This reaction is typically carried out in an aqueous solution of dimethylamine, with heating to facilitate the substitution. The electron-withdrawing nature of the nitro group and the carboxylic acid activates the aromatic ring towards nucleophilic attack, making the displacement of the chlorine atom by the dimethylamine nucleophile feasible. rsc.org

Another approach to forming the C-N bond is the Ullmann condensation. This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. For instance, 2-chloro-5-nitrobenzoic acid can be condensed with an amine in the presence of a copper catalyst and a base to yield the corresponding N-substituted anthranilic acid derivative. ekb.eg While often used for generating N-aryl anthranilic acids, this methodology can be adapted for alkylamines as well.

The choice of amination strategy can depend on factors such as the availability of starting materials, desired reaction conditions, and scalability. The direct displacement with dimethylamine is often preferred for its simplicity and the ready availability of the amine.

Nitro Group Introduction Strategies

The timing of the nitration step is crucial for achieving the desired regiochemistry. If starting from 2-chlorobenzoic acid, nitration is performed to introduce the nitro group. The chlorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. In this case, the directing effects of the two substituents are synergistic, favoring the introduction of the nitro group at the 5-position (para to the chlorine and meta to the carboxylic acid). google.comprepchem.com

The nitrating agent is typically a mixture of concentrated nitric acid and concentrated sulfuric acid. libretexts.orgmasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction. The reaction temperature must be carefully controlled to prevent the formation of dinitro products and other side reactions. libretexts.org

| Nitration Reaction Parameters | |

| Starting Material | o-Chlorobenzoic acid |

| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |

| Key Intermediate | 2-chloro-5-nitrobenzoic acid |

| Temperature Control | Crucial to prevent side products |

Multi-step Synthetic Protocols

The synthesis of this compound is inherently a multi-step process, requiring the sequential introduction of the necessary functional groups in a way that ensures the correct substitution pattern. A logical and commonly employed synthetic protocol begins with a readily available starting material, such as 2-chlorobenzoic acid. truman.edulibretexts.org

A representative multi-step synthesis can be outlined as follows:

Nitration of 2-Chlorobenzoic Acid: The first step involves the nitration of 2-chlorobenzoic acid using a mixture of nitric acid and sulfuric acid. As discussed previously, the directing effects of the chloro and carboxyl groups guide the nitro group to the 5-position, yielding 2-chloro-5-nitrobenzoic acid. prepchem.com

Amination of 2-Chloro-5-nitrobenzoic Acid: The intermediate, 2-chloro-5-nitrobenzoic acid, is then subjected to an amination reaction. This is typically achieved by heating with an aqueous solution of dimethylamine. The nucleophilic dimethylamine displaces the chlorine atom to form the final product, this compound. chemicalbook.com

This two-step sequence is efficient as it utilizes the directing effects of the initial substituents to control the regiochemistry of the subsequent functionalization.

| Multi-step Synthesis Overview | |

| Step 1: Nitration | |

| Reactant | 2-Chlorobenzoic acid |

| Product | 2-Chloro-5-nitrobenzoic acid |

| Step 2: Amination | |

| Reactant | 2-Chloro-5-nitrobenzoic acid |

| Product | This compound |

Synthesis from Halogenated Precursors

The use of halogenated precursors is a cornerstone in the synthesis of this compound. The halogen, typically chlorine, serves as a good leaving group in nucleophilic aromatic substitution reactions, facilitating the introduction of the dimethylamino group.

The key halogenated precursor is 2-chloro-5-nitrobenzoic acid. chemicalbook.com This intermediate is synthesized by the nitration of 2-chlorobenzoic acid. google.comprepchem.com The presence of the electron-withdrawing nitro and carboxyl groups on the benzene (B151609) ring activates the chloro-substituent towards nucleophilic displacement.

The reaction conditions for the amination of 2-chloro-5-nitrobenzoic acid with dimethylamine generally involve heating the reactants in a suitable solvent. chemicalbook.com A study on the metal catalyst-free amination of 2-chloro-5-nitrobenzoic acid in superheated water with various amines has demonstrated the feasibility of this transformation under environmentally benign conditions. researchgate.net This highlights the robustness of using halogenated precursors in this synthetic context.

Advanced Synthetic Design and Optimization

Regioselectivity Control in Aromatic Functionalization

Controlling regioselectivity is paramount in the synthesis of polysubstituted aromatic compounds like this compound. The final arrangement of the substituents is dictated by the directing effects of the groups already present on the ring during electrophilic and nucleophilic substitution reactions.

In the primary synthetic route, the regioselectivity is controlled during the nitration of 2-chlorobenzoic acid. The substituents on the ring direct the incoming electrophile (the nitronium ion) to a specific position. The carboxylic acid group (-COOH) is a deactivating, meta-directing group, while the chlorine atom (-Cl) is a deactivating, ortho-, para-directing group.

The directing effects of these groups are additive. For an incoming electrophile, the positions ortho and para to the chlorine are activated (or less deactivated), while the position meta to the carboxylic acid is favored. In the case of 2-chlorobenzoic acid, the 5-position is para to the chlorine and meta to the carboxylic acid. This alignment of directing effects strongly favors the nitration at this position, leading to the desired 2-chloro-5-nitrobenzoic acid intermediate with high regioselectivity. google.comprepchem.com

Application of Directing Groups for Targeted Substitutions

In the synthesis of aromatic compounds like this compound, the substituents already present on the benzene ring dictate the position of subsequent modifications. This principle is crucial for producing the correct isomer. The functional groups on the target molecule—dimethylamino, nitro, and carboxyl—each exert a distinct electronic influence that directs incoming electrophiles to specific positions (ortho, meta, or para).

The dimethylamino group (-N(CH₃)₂) is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the nitro (-NO₂) and carboxyl (-COOH) groups are deactivating groups and meta-directors because they withdraw electron density from the ring.

A common synthetic route starts with a precursor like 2-Chloro-5-nitrobenzoic acid. chemicalbook.com The regiochemistry of this starting material is itself a product of directing group effects. For instance, the nitration of chlorobenzoic acid would be governed by the directing effects of the chloro and carboxyl groups to place the nitro group at the desired position. In the subsequent reaction where the chloro group is displaced by a dimethylamino group via nucleophilic aromatic substitution, the strong electron-withdrawing effect of the nitro group is essential for activating the ring toward nucleophilic attack.

Table 1: Directing Effects of Functional Groups in Electrophilic Aromatic Substitution

| Functional Group | Type | Directing Effect |

| -N(CH₃)₂ (Dimethylamino) | Activating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

| -COOH (Carboxyl) | Deactivating | Meta |

Strategies for Protecting Group Implementation

Protecting groups are chemical moieties temporarily attached to a functional group to prevent it from reacting under certain conditions. uchicago.edu In multi-step syntheses, they are indispensable for achieving selectivity. utsouthwestern.edu

For the common synthesis of this compound from 2-Chloro-5-nitrobenzoic acid, the reaction involves nucleophilic substitution with dimethylamine. chemicalbook.com This specific reaction is typically performed under conditions that are mild enough not to interfere with the carboxylic acid group. Therefore, a protecting group for the carboxyl function is often unnecessary.

However, if a synthetic route required harsher conditions that could, for example, reduce the carboxylic acid or lead to unwanted side reactions, the carboxyl group could be protected. A common strategy is to convert the carboxylic acid into an ester (e.g., a methyl or ethyl ester). This ester group would be stable to a range of reaction conditions and could be easily hydrolyzed back to the carboxylic acid in a final step. Similarly, if reactions were to be performed that could affect the dimethylamino group, it could be protected, for instance, by protonation in a strongly acidic medium or by conversion to an amide or a carbamate (B1207046) like a tert-butyloxycarbonyl (t-Boc) group. googleapis.com

Management of Kinetic versus Thermodynamic Reaction Control

Chemical reactions that can yield two or more different products can sometimes be steered toward a desired outcome by controlling the reaction conditions, a concept known as kinetic versus thermodynamic control. wikipedia.orgnumberanalytics.com

Kinetic Control : At lower temperatures, the product that forms the fastest (i.e., has the lowest activation energy) will be the major product. This is the kinetic product. libretexts.orglibretexts.org

Thermodynamic Control : At higher temperatures, the system can reach equilibrium. Under these conditions, the most stable product (i.e., the one with the lowest Gibbs free energy) will be the major product, regardless of how fast it forms. This is the thermodynamic product. libretexts.orglibretexts.org

In the context of synthesizing this compound, these principles are most relevant when considering potential side reactions or in the synthesis of its precursors. For example, during the nitration of a substituted benzene ring to create the precursor, different isomers might be possible. Controlling the temperature and reaction time could favor the formation of the desired isomer (the kinetic product) over a more stable but undesired isomer (the thermodynamic product), or vice-versa. While specific studies detailing kinetic vs. thermodynamic control for the direct synthesis of this compound are not prominent, the principles remain a key consideration in optimizing any synthetic pathway to maximize the yield of the desired product and minimize impurities. dalalinstitute.com

Purification and Isolation Techniques

Following chemical synthesis, the target compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, reagents, and byproducts.

Chromatographic Separation Methods

Chromatography is a powerful technique for separating components of a mixture. For substituted benzoic acids, thin-layer chromatography (TLC) and column chromatography are commonly employed.

TLC is often used to monitor the progress of a reaction and to identify suitable solvent systems for larger-scale separation. In a study on separating substituted benzoic acids, polyamide TLC sheets with aqueous mobile phases were effective. researchgate.net For a compound like this compound, a typical stationary phase would be silica (B1680970) gel, and the mobile phase would be a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) to achieve proper separation. The polarity of the solvent system is adjusted to obtain a retention factor (Rf) value that allows for clear separation from impurities.

For larger quantities, column chromatography using silica gel as the stationary phase is the standard method. The crude product is loaded onto the top of the column, and the chosen solvent system is passed through, allowing the separated components to be collected in fractions.

Recrystallization Procedures for Compound Purity

Recrystallization is a primary technique for purifying solid organic compounds. The method involves dissolving the crude solid in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, which is a polar molecule, polar solvents are generally suitable. The compound has been successfully crystallized to obtain high-purity solids suitable for structural analysis. researchgate.net The selection of an appropriate solvent or a mixture of solvents is determined through small-scale trials.

Table 2: Potential Solvents for Recrystallization of this compound

| Solvent | Solvent Class | Rationale |

| Ethanol | Protic | Often effective for polar compounds with hydrogen bonding capabilities. |

| Methanol (B129727) | Protic | Similar to ethanol, but higher polarity may increase solubility at room temperature. |

| Water | Protic | Solubility is likely pH-dependent; can be used in conjunction with pH adjustment. |

| Ethyl Acetate | Polar Aprotic | A moderately polar solvent that can be effective for a wide range of compounds. |

| Acetonitrile | Polar Aprotic | Can be a good choice for moderately polar compounds. mdpi.com |

| Toluene | Non-polar | May be used as an anti-solvent in a two-solvent recrystallization system with a more polar solvent. |

pH-Driven Extraction Protocols for Compound Isolation

The presence of both an acidic carboxylic acid group and a basic dimethylamino group makes this compound an amphoteric compound. This property is highly advantageous for its isolation and purification using pH-driven extraction.

A typical protocol involves the following steps:

The crude reaction mixture is dissolved in an aqueous basic solution, such as sodium hydroxide (B78521) or sodium carbonate. This deprotonates the carboxylic acid group, forming the water-soluble sodium 2-(dimethylamino)-5-nitrobenzoate salt.

This aqueous solution is then washed with an organic solvent (e.g., diethyl ether or dichloromethane). Non-polar and neutral organic impurities are extracted into the organic layer, while the ionic salt of the target compound remains in the aqueous layer.

The aqueous layer is then carefully acidified with an acid like hydrochloric acid or acetic acid. chemicalbook.com As the pH is lowered, the carboxylate is protonated back to the carboxylic acid. At the isoelectric point of the molecule (the pH at which the net charge is zero), its solubility in water is at a minimum, causing it to precipitate out of the solution.

The precipitated solid can then be collected by filtration, washed with cold water to remove any residual salts, and dried.

This acid-base extraction technique is a highly effective method for separating the amphoteric product from non-ionizable impurities.

Green Chemistry Approaches in Synthetic Design

Conventional methods for the synthesis of this compound often involve the reaction of 2-chloro-5-nitrobenzoic acid with an aqueous solution of dimethylamine. chemicalbook.com This process, while effective, may involve the use of volatile organic solvents and require significant energy input for heating and purification. In contrast, green chemistry approaches focus on improving the efficiency and environmental footprint of such syntheses.

Microwave-Assisted Synthesis:

A significant advancement in the amination of 2-chloro-5-nitrobenzoic acid is the use of microwave irradiation. acs.orgnih.gov This technique has been successfully applied to the synthesis of various N-substituted 5-nitroanthranilic acid derivatives, offering a catalyst-free and solvent-free reaction environment. acs.orgnih.gov The key advantages of this method include drastically reduced reaction times, from hours to mere minutes, and high yields of the desired product. acs.orgnih.gov By eliminating the need for a solvent, this approach significantly reduces waste and the potential for environmental pollution. acs.orgnih.gov

Reaction in Superheated Water:

Superheated water has emerged as a green solvent for a variety of organic reactions, including the amination of 2-chloro-5-nitrobenzoic acid. researchgate.net This method provides a metal catalyst-free pathway to N-arylanthranilic acid derivatives. researchgate.net The use of water as a solvent is inherently environmentally friendly, and at elevated temperatures and pressures, its properties can be tuned to facilitate organic reactions. researchgate.net This approach avoids the use of toxic and volatile organic solvents, making it a safer and more sustainable option. researchgate.net

Potential for Biocatalysis and Biosynthesis:

The biosynthesis of aminobenzoic acid and its derivatives from renewable feedstocks represents a promising green alternative to traditional chemical synthesis. mdpi.comgoogle.comresearchgate.net Genetically engineered microorganisms can be utilized to produce these compounds from simple sugars like glucose, thereby avoiding the use of petroleum-derived precursors. mdpi.comgoogle.com While the direct biosynthesis of this compound has not been extensively reported, the existing research on the bioproduction of other aminobenzoic acids lays the groundwork for future developments in this area. mdpi.comresearchgate.net This approach aligns with the principles of green chemistry by utilizing renewable resources and conducting reactions under mild, biological conditions. mdpi.com

Use of Greener Solvents:

The replacement of conventional volatile organic solvents with greener alternatives is a cornerstone of green chemistry. Ionic liquids, which are salts with low melting points, have been explored as environmentally benign reaction media for various chemical transformations, including those involving aminobenzoic acids. nih.gov Their negligible vapor pressure, thermal stability, and potential for recyclability make them attractive substitutes for traditional solvents. nih.gov The application of ionic liquids in the synthesis of this compound could potentially reduce solvent-related waste and environmental impact.

The following table provides a comparative overview of a conventional synthesis method for a similar compound and potential green chemistry alternatives that could be adapted for the synthesis of this compound.

| Synthetic Approach | Key Features | Potential Advantages for Green Chemistry |

| Conventional Method | Reaction of 2-chloro-5-nitrobenzoic acid with aqueous dimethylamine, often with heating. chemicalbook.com | Established and effective method. |

| Microwave-Assisted Synthesis | Catalyst-free and solvent-free reaction under microwave irradiation. acs.orgnih.gov | Reduced reaction time, high yield, elimination of solvent waste. acs.orgnih.gov |

| Superheated Water | Use of water as a solvent at elevated temperatures and pressures. researchgate.net | Environmentally benign solvent, metal catalyst-free. researchgate.net |

| Biocatalysis | Use of microorganisms to produce aminobenzoic acids from renewable feedstocks. mdpi.comgoogle.com | Use of renewable resources, mild reaction conditions, reduced waste. mdpi.com |

| Ionic Liquids | Replacement of traditional organic solvents with ionic liquids. nih.gov | Low volatility, potential for recycling, reduced solvent emissions. nih.gov |

Chemical Reactivity and Mechanistic Studies of 2 Dimethylamino 5 Nitrobenzoic Acid

Fundamental Reaction Profiles

The reactivity of 2-(dimethylamino)-5-nitrobenzoic acid is governed by the interplay of its functional groups. The dimethylamino group at the 2-position is a strong activating group and directs electrophiles to the ortho and para positions. Conversely, the nitro group at the 5-position and the carboxylic acid at the 1-position are deactivating groups, directing incoming electrophiles to the meta position relative to themselves. This intricate electronic landscape dictates the regioselectivity and feasibility of various chemical reactions.

Oxidative Transformations of the Compound

Specific oxidative transformations of this compound are not extensively detailed in the reviewed literature. However, considering the functional groups present, potential oxidative pathways can be inferred. The dimethylamino group is susceptible to oxidation, which could lead to the formation of an N-oxide or undergo demethylation. The aromatic ring itself, being activated by the dimethylamino group, could be susceptible to oxidative degradation under harsh conditions. Furthermore, oxidative cyclization reactions have been observed in related N,N-dimethylamino-substituted aromatic compounds, suggesting that under specific oxidative conditions, intramolecular cyclization could be a possible transformation for this compound, potentially leading to heterocyclic systems. For instance, the synthesis of substituted phenazinium chlorides can be achieved through the oxidative cyclization of related anilines.

Reductive Pathways of the Nitro Moiety

The reduction of the nitro group is a well-established transformation for aromatic nitro compounds and is a key reaction pathway for this compound. The primary product of this reduction is 2-(dimethylamino)-5-aminobenzoic acid. This transformation is of significant synthetic utility as it converts a strongly deactivating group into a strongly activating amino group, profoundly altering the electronic properties and reactivity of the aromatic ring.

A variety of reducing agents can be employed to effect this transformation. Common methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. It is often a clean and efficient method for nitro group reduction.

Metal-Acid Systems: A combination of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., hydrochloric acid or acetic acid) is a classical and effective method for the reduction of aromatic nitro groups. The presence of the electron-withdrawing carboxylic acid group can influence the reaction conditions required for complete reduction.

The general reaction for the reduction of the nitro moiety is depicted below:

| Reactant | Reagents | Product |

|---|---|---|

| This compound | H₂, Pd/C or Fe, HCl | 2-(Dimethylamino)-5-aminobenzoic acid |

Electrophilic Aromatic Substitution Dynamics

The electrophilic aromatic substitution dynamics of this compound are complex due to the competing directing effects of the substituents. The powerful ortho-, para-directing dimethylamino group strongly activates the ring, while the nitro and carboxylic acid groups are meta-directing and deactivating.

Predicting the precise outcome of electrophilic aromatic substitution reactions, such as nitration or halogenation, on this substrate is challenging without specific experimental data. The strong activation by the dimethylamino group might overcome the deactivation by the other two groups, but the regioselectivity would be a critical aspect to determine experimentally.

Nucleophilic Reactivity of the Aromatic System

The presence of the strongly electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. A key example of this reactivity is the synthesis of the compound itself from 2-chloro-5-nitrobenzoic acid.

In this reaction, the chlorine atom at the 2-position is displaced by dimethylamine (B145610), which acts as the nucleophile. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which is facilitated by the ability of the nitro group to delocalize the negative charge.

The following table summarizes this important synthetic reaction:

| Reactant | Nucleophile | Product |

|---|---|---|

| 2-Chloro-5-nitrobenzoic acid | Dimethylamine ((CH₃)₂NH) | This compound |

This reaction highlights the electron-deficient nature of the aromatic ring, a direct consequence of the nitro group's presence, which enables the displacement of a suitable leaving group by a nucleophile.

Functionalization and Derivatization Strategies

The carboxylic acid functionality of this compound is a prime site for further chemical modification, allowing for the synthesis of a variety of derivatives.

Amide Bond Formation Reactions

The carboxylic acid group of this compound can readily undergo condensation reactions with primary and secondary amines to form the corresponding amides. This transformation is a cornerstone of medicinal chemistry and materials science for the construction of more complex molecules.

The formation of the amide bond typically requires the activation of the carboxylic acid. This can be achieved through various methods:

Conversion to an Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride then reacts readily with an amine to form the amide.

Use of Coupling Reagents: A wide array of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to facilitate the direct condensation of the carboxylic acid with an amine. These reagents activate the carboxylic acid in situ to form a reactive intermediate that is then attacked by the amine.

An illustrative example of an amide bond formation reaction is presented in the table below:

| Reactant | Amine | Coupling Method | Product |

|---|---|---|---|

| This compound | Aniline (B41778) | SOCl₂, then aniline | N-phenyl-2-(dimethylamino)-5-nitrobenzamide |

This reactivity allows for the incorporation of the 2-(dimethylamino)-5-nitrobenzoyl scaffold into a diverse range of molecular architectures.

Esterification Processes and Ester Derivative Synthesis

The synthesis of esters from this compound is a key transformation for creating various derivatives. A common and direct method for this conversion is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is typically used in excess, or the water formed during the reaction is removed, often through azeotropic distillation. viu.canih.govlibretexts.org While specific literature detailing the Fischer esterification of this compound is not abundant, the principles of this reaction are widely applied to substituted benzoic acids. sci-hub.seresearchgate.net

For instance, the esterification of similar compounds, such as various nitrobenzoic acids, is well-documented. sci-hub.se These processes often involve refluxing the acid with an alcohol and a catalyst. researchgate.net The presence of the dimethylamino group at the ortho position might introduce some steric hindrance, potentially affecting the reaction rate compared to less hindered benzoic acids. researchgate.net

Another approach to synthesizing ester derivatives is not through direct esterification but by introducing the necessary functional groups to an already esterified precursor. An example is the synthesis of Methyl 5-(dimethylamino)-2-nitrobenzoate, which can be achieved by the nitration of methyl 5-(dimethylamino)benzoate. chemistrysteps.com This method circumvents the direct esterification of the sterically hindered and electronically complex this compound.

Below is a table summarizing plausible esterification approaches for this compound based on established chemical principles.

| Method | Reagents | Typical Conditions | Notes |

| Fischer-Speier Esterification | This compound, Alcohol (e.g., Methanol (B129727), Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Refluxing the mixture | The equilibrium is driven towards the product by using excess alcohol or removing water. viu.canih.gov |

| Steglich Esterification | This compound, Alcohol, DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine) | Room temperature in an inert solvent | A milder method often used for sterically hindered acids. |

| Synthesis from Precursor | Methyl 5-(dimethylamino)benzoate, Nitrating agent (e.g., HNO₃/H₂SO₄) | Low-temperature nitration | Synthesizes the methyl ester derivative by adding the nitro group to the esterified ring. chemistrysteps.com |

Substituent Effects on Aromatic Ring Reactivity

The dimethylamino group (-N(CH₃)₂) at the C2 position is a powerful activating group. uobabylon.edu.iqquora.com This is due to its strong +M (mesomeric or resonance) effect, where the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system. masterorganicchemistry.com This donation of electron density increases the nucleophilicity of the benzene (B151609) ring, making it more reactive towards electrophiles. libretexts.org The dimethylamino group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. masterorganicchemistry.com In this specific molecule, the positions activated by the dimethylamino group are C3 (ortho), C5 (para, already substituted), and C1 (ortho, already substituted).

Conversely, the nitro group (-NO₂) at the C5 position is a potent deactivating group. uobabylon.edu.iqquora.com It exerts a strong -M (mesomeric) and -I (inductive) effect, withdrawing electron density from the aromatic ring. viu.camasterorganicchemistry.com This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards electrophilic attack. libretexts.org The nitro group is a meta-director, directing incoming electrophiles to the positions meta to itself. masterorganicchemistry.com For the nitro group at C5, the meta positions are C1 and C3.

The presence of both a strong activating group (dimethylamino) and a strong deactivating group (nitro) on the same aromatic ring leads to complex electronic effects that can be both synergistic and antagonistic.

Synergistic Effects: In the context of directing an incoming electrophile, the dimethylamino and nitro groups can have a synergistic effect. The activating dimethylamino group strongly directs incoming electrophiles to the C3 position (ortho to it). The deactivating nitro group also directs to the C3 position (meta to it). This alignment of directing effects strongly favors electrophilic substitution at the C3 position over other available positions.

The carboxylic acid group at C1 is also a deactivating, meta-directing group, further withdrawing electron density from the ring and directing incoming electrophiles to the C3 and C5 positions. This adds to the complexity but also reinforces the preference for substitution at the C3 position.

The following table summarizes the individual and combined electronic effects of the key substituents on the aromatic ring of this compound.

| Substituent | Position | Electronic Effect | Nature | Directing Influence |

| -N(CH₃)₂ | C2 | +M > -I | Activating | ortho, para (to C1, C3, C5) |

| -NO₂ | C5 | -M, -I | Deactivating | meta (to C1, C3) |

| -COOH | C1 | -M, -I | Deactivating | meta (to C3, C5) |

Spectroscopic and Crystallographic Elucidation of 2 Dimethylamino 5 Nitrobenzoic Acid

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, encompassing FTIR and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. The vibrational modes of a molecule are sensitive to its geometry and bonding, providing a unique spectroscopic fingerprint.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, allowing for their identification. For 2-(Dimethylamino)-5-nitrobenzoic acid, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its key functional moieties.

Expected Characteristic FTIR Peaks for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic, -N(CH₃)₂) | 2950-2850 | Stretching |

| C=O (Carboxylic Acid) | 1710-1680 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| N-O (Nitro group) | 1550-1500 (asymmetric) | Stretching |

| 1350-1300 (symmetric) | Stretching | |

| C-N (Dimethylamino) | 1360-1250 | Stretching |

| C-O (Carboxylic Acid) | 1320-1210 | Stretching |

| O-H (Carboxylic Acid) | 950-910 (out-of-plane) | Bending |

Note: The exact peak positions can be influenced by the sample's physical state (solid or solution) and intermolecular interactions, such as hydrogen bonding.

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. This technique is particularly sensitive to non-polar bonds and symmetric vibrations.

Expected Characteristic Raman Peaks for this compound:

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibration Type |

| NO₂ Symmetric Stretch | 1350-1300 | Stretching |

| Aromatic Ring Breathing | ~1000 | Ring Vibration |

| C-N Stretch | 1360-1250 | Stretching |

| C=O Stretch | 1710-1680 | Stretching |

Note: Strong fluorescence from the sample can sometimes interfere with the collection of Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The chemical shifts (δ) are influenced by the electron density around the proton.

Predicted ¹H NMR Chemical Shifts for this compound:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| COOH | > 10 | Singlet (broad) | 1H |

| Aromatic H (adjacent to NO₂) | 8.0 - 8.5 | Multiplet | 1H |

| Aromatic H (adjacent to COOH) | 7.5 - 8.0 | Multiplet | 1H |

| Aromatic H (adjacent to N(CH₃)₂) | 6.5 - 7.0 | Multiplet | 1H |

| N(CH₃)₂ | 2.5 - 3.0 | Singlet | 6H |

Note: Predicted values are estimates and can vary based on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165-175 |

| Aromatic C-NO₂ | 145-155 |

| Aromatic C-N(CH₃)₂ | 140-150 |

| Aromatic C-H | 110-135 |

| Aromatic C-COOH | 120-130 |

| N(CH₃)₂ | 40-50 |

Note: Predicted values are estimates and can vary based on the solvent and other experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY)

Two-dimensional NMR techniques provide further structural insights by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbon atoms they are directly attached to. This would definitively assign the proton signals to their corresponding carbon atoms in the aromatic ring and the dimethylamino group.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of the entire molecule, for instance, by showing correlations from the dimethylamino protons to the aromatic ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, regardless of whether they are bonded. This can help to determine the three-dimensional conformation of the molecule.

Without experimental data, a detailed analysis and interpretation for each of these techniques as they specifically apply to this compound cannot be provided. The acquisition and analysis of these spectra would be essential for an unambiguous structural elucidation and confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy Studies

The UV-Vis absorption spectrum of this compound is characterized by the presence of multiple chromophoric groups, primarily the benzoic acid moiety substituted with both an electron-donating dimethylamino group (-N(CH₃)₂) and an electron-withdrawing nitro group (-NO₂). The interaction of these substituents with the aromatic ring dictates the electronic absorption properties of the molecule.

The spectrum is expected to display intense absorption bands in the ultraviolet region, typically arising from π → π* transitions within the benzene (B151609) ring. The presence of the carboxyl, dimethylamino, and nitro groups extends the conjugation and introduces n → π* transitions. The strong electron-donating effect of the dimethylamino group and the powerful electron-withdrawing nature of the nitro group, positioned para to each other, create a significant intramolecular charge transfer (ICT) character. This ICT band is typically observed at longer wavelengths (a bathochromic or red shift) compared to the parent benzene or monosubstituted derivatives, often extending into the visible region and imparting color to the compound. While specific absorption maxima (λmax) from experimental literature are not detailed, the spectrum is anticipated to show complex bands reflecting these combined electronic effects.

Mass Spectrometric Identification and Fragmentation Analysis

Mass spectrometry provides crucial information on the molecular weight and structural fragmentation of this compound.

Electrospray ionization is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. For this compound (molecular weight: 210.19 g/mol ), high-resolution mass spectrometry would allow for the determination of its elemental composition. cenmed.com Predicted mass-to-charge ratios (m/z) for common adducts are valuable for identification. uni.lu

Fragmentation analysis in tandem MS (MS/MS) of the [M+H]⁺ ion would likely proceed through characteristic losses of small neutral molecules. Common fragmentation pathways include the loss of water (H₂O) from the carboxylic acid group, followed by the loss of carbon monoxide (CO). For the [M-H]⁻ ion, a primary fragmentation would be the loss of carbon dioxide (CO₂) via decarboxylation.

| Adduct Type | Adduct Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₉H₁₁N₂O₄]⁺ | 211.0713 |

| [M+Na]⁺ | [C₉H₁₀N₂O₄Na]⁺ | 233.0533 |

| [M-H]⁻ | [C₉H₉N₂O₄]⁻ | 209.0568 |

Data sourced from computational predictions. uni.lu

Direct analysis of this compound by GC-MS is challenging due to the low volatility and thermal lability of the carboxylic acid group. Derivatization, such as esterification, is typically required. However, if analyzed by a direct insertion probe using electron ionization (EI), a characteristic fragmentation pattern would emerge.

The molecular ion peak (M⁺) at m/z 210 would be observed. Key fragmentation pathways in EI-MS for aromatic carboxylic acids include:

Loss of a hydroxyl radical (•OH): leading to a prominent [M-17]⁺ peak corresponding to the acylium ion [C₉H₉N₂O₃]⁺.

Loss of the carboxyl group (•COOH): resulting in an [M-45]⁺ fragment.

Decarboxylation followed by loss of H: Fragmentation of the aromatic ring system itself.

The presence of the nitro group could lead to fragments from the loss of •NO₂ (m/z 164) and •NO (m/z 180). The dimethylamino group can undergo α-cleavage, leading to the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion.

X-ray Crystallographic Investigations

X-ray crystallography provides definitive proof of molecular structure and reveals how molecules are arranged in the solid state.

The molecular structure of this compound has been determined through single-crystal X-ray diffraction, notably in a cocrystal with its protonated form, 2-(dimethylammonio)-5-nitrobenzoate. researchgate.net This analysis revealed an asymmetric unit containing two distinct molecules. One molecule exists in the neutral carboxylic acid form, while the other is in a zwitterionic (ylidic) state with a deprotonated carboxylate group and a protonated dimethylaminium group. researchgate.net

The bond lengths and angles within the molecules are consistent with the expected values for substituted benzene derivatives. researchgate.net The geometry around the nitrogen of the dimethylamino group is trigonal planar, while the carboxylic acid group shows its characteristic planar structure.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₀N₂O₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.722(2) |

| b (Å) | 10.805(2) |

| c (Å) | 10.947(2) |

| α (°) | 67.938(4) |

| β (°) | 66.250(4) |

| γ (°) | 72.978(4) |

| Volume (ų) | 961.8(3) |

| Z | 4 |

| Temperature (K) | 173 |

Data obtained from the study of the cocrystal 2-(dimethylammonio)-5-nitrobenzoate – this compound. researchgate.net

The crystal packing is stabilized by a network of hydrogen bonds. researchgate.net A significant intermolecular hydrogen bond (O4–H4A···O7) forms between the carboxylic acid group of the neutral molecule and a carboxylate oxygen of the zwitterionic molecule. researchgate.net This interaction plays a key role in stabilizing the crystal configuration. researchgate.net

Characterization of Hydrogen Bonding Networks within Crystalline Solids

The supramolecular assembly of substituted benzoic acids in the solid state is largely governed by a network of intermolecular interactions, with hydrogen bonding playing a predominant role. In the case of this compound and its derivatives, both strong and weak hydrogen bonds dictate the crystal packing. The analysis of a cocrystal, specifically 2-(dimethylammonio)-5-nitrobenzoate – this compound, reveals a complex hydrogen-bonding scheme. researchgate.net

The crystal structure of this cocrystal was determined to be in the triclinic system with a P-1 space group. researchgate.net The formation of such structures is stabilized by various hydrogen bonds, including O-H···O and N-H···O interactions, which are common in carboxylic acid derivatives. researchgate.netmdpi.com

Table 1: Crystal Data for the Cocrystal of this compound researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₀N₂O₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.722(2) |

| b (Å) | 10.805(2) |

| c (Å) | 10.947(2) |

| α (°) | 67.938(4) |

| β (°) | 66.250(4) |

| γ (°) | 72.978(4) |

| Volume (ų) | 961.8(3) |

| Z | 4 |

Exploration of Polymorphism in Related Benzoic Acid Systems

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a phenomenon of significant interest in materials science and pharmaceuticals. mdpi.com Substituted benzoic acids are a class of compounds known to exhibit rich polymorphic behavior. rsc.orgrsc.org The different polymorphs of a substance can display varied physicochemical properties, including solubility, stability, and mechanical characteristics. rsc.org

The study of polymorphism in systems related to this compound provides insight into the factors that govern crystal packing. For instance, p-nitrobenzoic acid (pNBA) and p-aminobenzoic acid (pABA) are known to crystallize into various polymorphic forms. rsc.orgmanchester.ac.ukrsc.org p-Nitrobenzoic acid exists in at least two forms, I and II, while p-aminobenzoic acid has well-characterized α and β polymorphs, which are enantiotropically related. rsc.orgmanchester.ac.uk

The crystallization of a specific polymorph can be influenced by a variety of factors, including the solvent used, cooling rate, and the presence of additives. mdpi.comrsc.org For example, in the case of 2,6-dimethoxybenzoic acid, a medium cooling rate resulted in a mixture of forms I and III, while a faster rate was needed to obtain the unstable form II. mdpi.com

Substitutional patterns on the benzoic acid ring also play a critical role in determining polymorphic behavior. The introduction of different functional groups can alter intermolecular interactions, leading to the formation of different stable crystal lattices. rsc.org The collective influence of conformational, steric, and electronic features, sometimes referred to as a "polymorphophore," can predispose a molecule to polymorphism. rsc.org Research on various derivatives, including fenamic and anthranilic acids, has shown that both the position and nature of substituents are important in dictating the number of accessible polymorphic forms. rsc.org

Table 2: Examples of Polymorphism in Benzoic Acid Derivatives

| Compound | Polymorphic Forms | Key Characteristics |

|---|---|---|

| p-Nitrobenzoic Acid (pNBA) | Form I, Form II | Polymorphs exhibit variations in mechanical properties like stiffness and hardness of over 60%. rsc.org |

| p-Aminobenzoic Acid (pABA) | α-form, β-form | Enantiotropically related forms with a transition temperature around 14-51 °C. rsc.orgmanchester.ac.uk |

Computational and Theoretical Investigations of 2 Dimethylamino 5 Nitrobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or approximations of it) for a given molecule to determine its electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density, rather than the complex many-electron wavefunction. nih.gov This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems.

A DFT study of 2-(Dimethylamino)-5-nitrobenzoic acid would begin with geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms, predicting bond lengths and angles. Once the optimized structure is found, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electronic charge, which are crucial for understanding the molecule's polarity and reactivity. The molecular electrostatic potential (MEP) map can also be generated to visualize the regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ripublication.com These two orbitals are key to understanding a molecule's chemical reactivity and electronic transitions. irjweb.com

HOMO: As the outermost orbital containing electrons, the HOMO acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: As the lowest energy orbital without electrons, the LUMO acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity, lower kinetic stability, and higher polarizability. nih.govirjweb.com For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-donating dimethylamino group and the benzene (B151609) ring, while the LUMO would be concentrated on the electron-withdrawing nitro and carboxylic acid groups.

For illustrative purposes, DFT calculations on the related isomer p-N,N-(Dimethylamino) benzoic acid show a HOMO-LUMO energy gap that signifies charge transfer interactions within the molecule. scispace.comresearchgate.net

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and polarizability. |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive description of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). wisc.eduq-chem.com This method allows for the investigation of charge transfer and intramolecular interactions.

NBO analysis quantifies the delocalization of electron density from filled Lewis-type orbitals (donor) to empty non-Lewis-type orbitals (acceptor). The strength of these interactions is measured by the second-order perturbation energy, E(2). A larger E(2) value indicates a more significant interaction and greater stabilization of the molecule. nih.gov For this compound, significant interactions would be expected between the lone pair orbitals on the nitrogen and oxygen atoms and the antibonding orbitals of the aromatic ring and nitro group, confirming intramolecular charge transfer.

Molecules with significant intramolecular charge transfer, like this compound, are candidates for materials with non-linear optical (NLO) properties. NLO materials interact with intense electromagnetic fields, such as those from a laser, to produce light with altered frequencies. jhuapl.eduutwente.nl This phenomenon is governed by the molecule's polarizability (α) and hyperpolarizabilities (β, γ, etc.).

Computational methods can predict these properties. The first hyperpolarizability (β) is particularly important for second-order NLO effects like second-harmonic generation. utwente.nl Molecules with a large ground-state dipole moment and a significant difference between ground and excited state dipole moments tend to have large β values. The presence of strong donor (dimethylamino) and acceptor (nitro) groups connected by a π-conjugated system (the benzene ring) in this compound suggests it could possess notable NLO properties.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling techniques can explore the dynamic behavior of molecules.

Conformational analysis is the study of how a molecule's energy changes with the rotation around its single bonds. nih.gov For a molecule like this compound, rotation can occur around the bonds connecting the carboxylic acid and dimethylamino groups to the benzene ring.

A potential energy surface (PES) scan is performed by systematically rotating a specific dihedral angle and calculating the molecule's energy at each step. This process identifies the most stable conformations (energy minima) and the energy barriers to rotation (transition states). The global minimum represents the most stable, and therefore most probable, conformation of the molecule under given conditions. This information is crucial for understanding how the molecule's shape influences its interactions and properties.

Molecular Dynamics Simulations (for analogous systems)

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the technique has been widely applied to analogous systems, such as aminobenzoic acids and nitroaromatic compounds. These simulations provide critical insights into molecular behavior, interactions, and dynamics in various environments, which can be extrapolated to understand the subject compound.

MD simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com Non-reactive MD simulations are particularly suited for examining the evolution of large systems and interactions between macromolecules. mdpi.com

Studies on analogous aminobenzoic acids reveal key dynamic behaviors in solution. For instance, MD simulations of o-aminobenzoic acid have been used to investigate pre-nucleation behavior. chemrxiv.org These simulations showed that the molecules tend to associate weakly, forming transient aggregates like dimers and trimers through hydrogen bonding and π-π stacking interactions. chemrxiv.org This self-association is a crucial step preceding crystallization and is influenced by both the solvent and the specific molecular structure. chemrxiv.org

Furthermore, ab initio molecular dynamics have been employed to explore the protonation dynamics of p-aminobenzoic acid (PABA) in evaporating water droplets. rsc.orgresearchgate.net These simulations track proton transfer events and show how the solvation environment dictates the protonation site, which can be either the amino group or the carboxylic acid group. rsc.orgresearchgate.net The results demonstrate that protonation equilibria can differ significantly from bulk solution to microdroplet conditions, a phenomenon relevant to mass spectrometry analysis. rsc.org

For nitroaromatic compounds, MD simulations have been used to assess the stability of interactions. Born–Oppenheimer molecular dynamics (BOMD) simulations, for example, have confirmed the thermal stability of adsorption processes involving various nitroaromatics, which is important for sensing applications. researchgate.net Simulations also provide information on the structure and dynamics of nitroaromatic compounds in aqueous environments, shedding light on specific interactions that occur in catalytic centers of enzymes. rutgers.edu

| Analogous System | Simulation Type | Key Findings | Reference |

|---|---|---|---|

| o-Aminobenzoic Acid | Classical MD | Shows weak self-association in solution to form dimers and trimers via H-bonding and π-π interactions, indicating a non-classical nucleation pathway. | chemrxiv.org |

| p-Aminobenzoic Acid (PABA) | Ab Initio MD | Investigated protonation dynamics in water clusters, showing solvent-mediated proton transfers and dependence of protonation site on solvation level. | rsc.orgresearchgate.net |

| Nitroaromatic Compounds | BOMD | Revealed thermal stability of substrate-analyte interactions during adsorption processes. | researchgate.net |

| Nitrobenzene (B124822) | Classical MD | Used to study the structure and dynamics within the active site of nitrobenzene dioxygenase, highlighting enzyme-substrate interactions. | rutgers.edu |

Theoretical Predictions of Reactivity and Selectivity

The reactivity and selectivity of this compound can be predicted using computational chemistry methods, primarily Density Functional Theory (DFT). These theoretical investigations focus on the electronic structure of the molecule to identify sites susceptible to chemical attack and to understand the influence of its functional groups. Key tools for these predictions include Frontier Molecular Orbital (FMO) theory and the analysis of the Molecular Electrostatic Potential (MEP). youtube.comnih.gov

Frontier Molecular Orbital (FMO) Theory

FMO theory posits that a molecule's reactivity is largely governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. scispace.com A smaller gap generally implies higher reactivity. mdpi.com

For this compound, the electronic properties are dictated by the interplay of three substituents on the benzene ring:

-N(CH₃)₂ (Dimethylamino group): This is a strong electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. EDGs increase the energy of the HOMO, making the molecule a better nucleophile. rsc.org

-NO₂ (Nitro group): This is a strong electron-withdrawing group (EWG) that pulls electron density from the aromatic ring through resonance and inductive effects. EWGs lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. researchgate.net

-COOH (Carboxylic acid group): This group is also electron-withdrawing.

The combined effect of a strong EDG and a strong EWG on the same aromatic ring creates a "push-pull" system. The dimethylamino group significantly raises the HOMO energy level, while the nitro group lowers the LUMO energy level. rsc.orgresearchgate.net This dual influence results in a reduced HOMO-LUMO gap, suggesting that the molecule is relatively reactive. DFT calculations on analogous systems, such as p-N,N-(Dimethylamino) benzoic acid, confirm these general principles. scispace.comresearchgate.net

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict how a molecule will interact with other chemical species. nih.gov

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are the most likely sites for electrophilic attack. In this compound, these regions are expected to be concentrated around the oxygen atoms of the nitro and carboxylic acid groups.

Positive Potential Regions (Blue): These areas are electron-deficient and represent likely sites for nucleophilic attack.

Neutral Regions (Green): These areas have a potential intermediate between the positive and negative extremes.

The presence of both amino and nitro substituents creates a highly polarized electrostatic potential across the aromatic ring. acs.org The MEP map would likely show a strong negative potential near the nitro group and a less negative or slightly positive potential on the aromatic ring, influenced by the electron-donating dimethylamino group. This information is crucial for predicting regioselectivity in reactions such as electrophilic aromatic substitution or nucleophilic attack.

| Theoretical Concept | Predicted Property for this compound | Rationale | Reference |

|---|---|---|---|

| HOMO Characteristics | High energy level; primarily localized on the dimethylamino group and the aromatic ring. Indicates nucleophilic character. | The strong electron-donating -N(CH₃)₂ group raises the HOMO energy. | youtube.comrsc.org |

| LUMO Characteristics | Low energy level; primarily localized on the nitro group and the aromatic ring. Indicates electrophilic character. | The strong electron-withdrawing -NO₂ group lowers the LUMO energy. | libretexts.orgresearchgate.net |

| HOMO-LUMO Gap | Relatively small. | Suggests higher chemical reactivity and lower kinetic stability. The gap is narrowed by the combined effects of the EDG and EWG. | scispace.commdpi.com |

| Molecular Electrostatic Potential (MEP) | Strong negative potential around the oxygen atoms of the nitro and carboxyl groups. | These electron-rich areas are the most probable sites for electrophilic attack. | nih.govacs.org |

Supramolecular Chemistry and Self Assembly of 2 Dimethylamino 5 Nitrobenzoic Acid Systems

Cocrystallization Studies

Cocrystallization is a key technique in crystal engineering used to modify the physicochemical properties of solid compounds. For 2-(dimethylamino)-5-nitrobenzoic acid, this approach has yielded a unique self-cocrystal, where the compound crystallizes with itself in different ionization states.

A notable cocrystal of this compound was obtained through recrystallization. researchgate.net Structural analysis via X-ray crystallography revealed that this cocrystal is composed of the title compound in two distinct forms within the same asymmetric unit: one neutral molecule, this compound, and one zwitterionic molecule, 2-(dimethylammonio)-5-nitrobenzoate. researchgate.net

The crystal structure was solved and refined, providing detailed crystallographic data that characterize this unique arrangement. The cocrystal belongs to the triclinic space group P-1. researchgate.net This structural determination is fundamental to understanding the specific intermolecular interactions that govern the self-assembly process.

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₁₀N₂O₄ |

| Formula Weight | 210.19 g/mol |

| Temperature | 173 K |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.722(2) |

| b (Å) | 10.805(2) |

| c (Å) | 10.947(2) |

| α (°) | 67.938(4) |

| β (°) | 66.250(4) |

| γ (°) | 72.978(4) |

| Volume (ų) | 961.8(3) |

| Z | 4 |

The architecture of the cocrystal is profoundly influenced by the presence of two different protonation states of the this compound molecule. researchgate.net The asymmetric unit of the crystal structure contains both a neutral molecule with a standard carboxy (-COOH) and dimethylamino (-N(CH₃)₂) group, and a zwitterionic molecule. researchgate.net In the zwitterionic form, the proton from the carboxylic acid has been transferred to the dimethylamino group, resulting in a carboxylate (-COO⁻) and a dimethylaminium (-N⁺H(CH₃)₂) function. researchgate.net

This dual protonation state is a critical factor in the crystal packing. It allows for the formation of strong, specific hydrogen bonds between the neutral and zwitterionic forms, which act as the primary organizing force in the crystal lattice. An intramolecular hydrogen bond is also observed in the zwitterionic molecule, which helps to stabilize its conformation. researchgate.net

Intermolecular Interactions and Hydrogen Bonding Motifs

Intermolecular interactions, particularly hydrogen bonds, are the cornerstone of crystal engineering and dictate the assembly of molecules into a crystalline solid. mdpi.com In the case of this compound systems, these interactions are highly specific and directional.

A key feature of the this compound cocrystal is the presence of a strong hydrogen bond between the two molecules of differing protonation states. researchgate.net This interaction occurs between the carboxylic acid group of the neutral molecule (donor) and the carboxylate group of the zwitterionic molecule (acceptor). researchgate.net This type of O-H···O bond is classified as a charge-assisted hydrogen bond, which is significantly stronger than a hydrogen bond between two neutral molecules. elsevierpure.com

Supramolecular synthons are robust and recurring hydrogen-bonding motifs that can be reliably used to guide the formation of a desired crystal structure. japtronline.com In the cocrystal of this compound, the primary interaction between the neutral molecule and its zwitterionic counterpart forms a distinct supramolecular heterodimer. researchgate.net

This heterodimer is built upon the strong O-H···O charge-assisted hydrogen bond. Such acid-carboxylate interactions are well-established and reliable synthons in the construction of cocrystals. japtronline.comnih.gov The reliability of these synthons allows for a degree of predictability in designing new crystalline materials with specific structures and properties.

Principles of Crystal Engineering Applied to the Compound

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. mdpi.com The formation of the this compound cocrystal is a clear application of these principles.

Self-Assembly Processes in Solution and Solid State

The self-assembly of this compound is governed by a variety of non-covalent interactions, dictated by the functional groups present in its molecular structure: a carboxylic acid group, a tertiary amine (dimethylamino), a nitro group, and an aromatic ring. These interactions drive the formation of ordered supramolecular structures in both solution and the solid state.

Self-Assembly in Solution

Specific experimental studies detailing the self-assembly processes of this compound in solution are not extensively documented in publicly available research. However, the behavior can be inferred from the well-understood principles of supramolecular chemistry and studies of analogous benzoic acid derivatives. The dominant interactions governing assembly in solution are hydrogen bonding and π-π stacking.

The carboxylic acid moiety is a strong hydrogen bond donor and acceptor and is known to form stable cyclic dimers in non-polar, aprotic solvents. This dimerization is a common feature for carboxylic acids and represents a fundamental self-assembly process. In polar solvents, this dimerization is less favorable, as solvent molecules can compete for hydrogen bonding sites, solvating the carboxylic acid groups and hindering their self-association.

Self-Assembly in the Solid State

In the solid state, this compound exhibits a well-defined self-assembly behavior driven by precise hydrogen bonding, leading to a crystalline structure. A detailed crystallographic study has revealed that the compound crystallizes as a cocrystal containing two distinct molecules of this compound in the asymmetric unit, which differ in their protonation state. researchgate.net

One molecule exists in its neutral form with a standard carboxylic acid group (-COOH) and a dimethylamino group (-N(CH₃)₂). The second molecule is a zwitterion, where the proton from the carboxylic acid has been transferred to the dimethylamino group, resulting in a carboxylate group (-COO⁻) and a dimethylaminium function (-N⁺H(CH₃)₂). researchgate.net

The primary interaction stabilizing this crystal configuration is a strong intermolecular hydrogen bond formed between the carboxylic acid group of the neutral molecule and the carboxylate group of the zwitterionic molecule. researchgate.net This O-H···O bond is characterized by a bond length of 1.7020(13) Å and a bond angle of 175.36(13)°. researchgate.net

Furthermore, the conformation of the zwitterionic molecule is stabilized by an intramolecular hydrogen bond between the dimethylaminium function and one of the oxygen atoms of its own carboxylate group. researchgate.net This intricate network of strong, directional hydrogen bonds defines the supramolecular architecture of the compound in the solid state.

Interactive Data Table: Crystal Data and Structure Refinement for this compound Cocrystal researchgate.net

| Parameter | Value |

| Empirical Formula | C₉H₁₀N₂O₄ |

| Formula Weight | 210.19 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 9.722(2) Å |

| b | 10.805(2) Å |

| c | 10.947(2) Å |

| α | 67.938(4)° |

| β | 66.250(4)° |

| γ | 72.978(4)° |

| Volume | 961.8(3) ų |

| Z | 4 |

| Data Collection | |

| Temperature | 173 K |

| Refinement | |

| Rgt(F) | 0.0421 |

| wRref(F²) | 0.1339 |

Applications in Advanced Chemical Research and Material Science

Role as a Precursor and Building Block in Organic Synthesis

The strategic placement of three different functional groups—carboxylic acid, tertiary amine, and nitro group—makes 2-(Dimethylamino)-5-nitrobenzoic acid a versatile building block in organic synthesis. ontosight.ai Its utility stems from the ability of each functional group to participate in a wide range of chemical transformations, often with high selectivity.

Intermediate in the Synthesis of Complex Organic Molecules

As an intermediate, this compound serves as a foundational scaffold for constructing more complex molecular architectures, particularly heterocyclic compounds and pharmacologically relevant structures. The N,N-Dimethylarylamine motif is a common feature in numerous commercial drug structures, highlighting the importance of precursors like this compound. researchgate.net

The synthetic utility lies in the sequential or chemo-selective modification of its functional groups. For instance, the carboxylic acid can be converted into esters, amides, or acid chlorides. Simultaneously, the nitro group can be reduced to an amine, which can then be diazotized or acylated to introduce further complexity. This step-wise functionalization allows for the controlled assembly of intricate molecules. A key transformation is the reduction of the nitro group to form the corresponding aniline (B41778) derivative, 2-(dimethylamino)-5-aminobenzoic acid. This diamino-substituted benzoic acid is a prime precursor for the synthesis of benzodiazepines and other fused heterocyclic systems of medicinal interest. ontosight.ainih.gov

The general synthetic pathway often involves:

Protection or Activation of the Carboxylic Acid: To prevent unwanted side reactions, the carboxylic acid is often protected or converted to a more reactive species like an ester.

Reduction of the Nitro Group: The nitro group is typically reduced using standard methods such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl).

Cyclization/Condensation Reactions: The newly formed amino group, along with the existing dimethylamino and carboxylic acid (or its derivative), can participate in intramolecular or intermolecular condensation reactions to form heterocyclic rings.

This strategic approach makes this compound a valuable starting material for libraries of compounds in drug discovery and chemical biology.

Application in Coupling Reactions via Anhydride (B1165640) Analogues

Aromatic carboxylic anhydrides are powerful reagents for dehydration and coupling reactions, most notably in the formation of esters (esterification) and amides (amidation). While the direct use of the anhydride of this compound is not extensively documented, its application can be understood through analogy with structurally similar and well-studied reagents like 2-methyl-6-nitrobenzoic anhydride (MNBA), a cornerstone of the Shiina esterification. nih.govtcichemicals.comacs.org

The mechanism for such a coupling reaction, promoted by a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) or its N-oxide (DMAPO), would proceed as follows:

Formation of the Mixed Anhydride: The carboxylic acid substrate reacts with the 2-(Dimethylamino)-5-nitrobenzoic anhydride to form a highly reactive mixed anhydride.